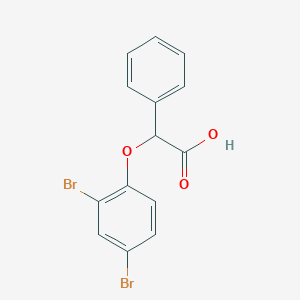

![molecular formula C18H19FN2O4S B1521373 3-[(4-苄基哌嗪-1-基)磺酰基]-4-氟苯甲酸 CAS No. 1054112-12-7](/img/structure/B1521373.png)

3-[(4-苄基哌嗪-1-基)磺酰基]-4-氟苯甲酸

描述

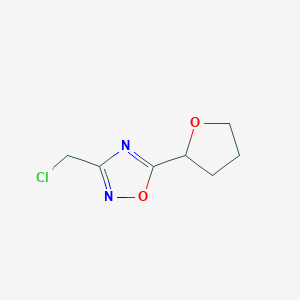

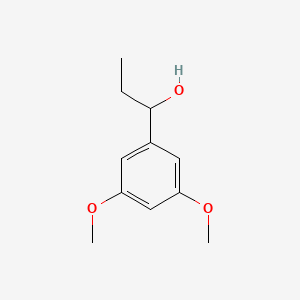

“3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” is a chemical compound with the CAS Number 1054112-12-7 . It has a molecular weight of 378.42 and a molecular formula of C18H19FN2O4S . It’s also known as BIPS.

Molecular Structure Analysis

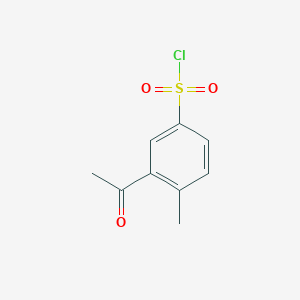

The molecular structure of “3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” consists of a benzylpiperazine group attached to a benzoic acid group via a sulfonyl bridge . The fluorine atom is attached to the benzoic acid ring .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.396±0.06 g/cm3 and a predicted boiling point of 557.8±60.0 °C . The melting point is not available .科学研究应用

抗菌活性

该化合物已用于合成新型的4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮 . 这些合成的化合物显示出显著的抗菌和抗真菌活性 . 利用标准化条件下微生物生长的抑制来证明这些化合物的抗菌作用 .

分子模型

该化合物已用于分子模拟研究。 将这些研究中的数据与基于结构的调查结果进行比较,使用对氧化还原酶(1XDQ 和 3QLS)蛋白生物体的晶体结构进行对接研究 . 发现通过遗传算法估计的分数与衍生物的实验抑制效力具有良好的相关性 .

新型化合物的合成

该化合物已用于合成新型化合物。 通过将7-甲氧基-3-苯基-4-(3-哌嗪-1-基-丙氧基)色烯-2-酮与不同的取代芳香醛进行还原胺化,合成了一系列新型的4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮 .

抗炎活性

该化合物已用于合成3-(4-苄基哌嗪)-1-(4-乙氧基苯基)-1-烷基(芳基)-2-苯基丙烷-1-醇二盐酸盐 . 发现所得化合物中一些二盐酸盐具有抗炎活性 .

镇痛活性

合成的3-(4-苄基哌嗪)-1-(4-乙氧基苯基)-1-烷基(芳基)-2-苯基丙烷-1-醇二盐酸盐显示出镇痛活性 .

周围神经n-胆碱能抑制活性

合成的3-(4-苄基哌嗪)-1-(4-乙氧基苯基)-1-烷基(芳基)-2-苯基丙烷-1-醇二盐酸盐显示出周围神经n-胆碱能抑制活性 .

安全和危害

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

生化分析

Biochemical Properties

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with oxidoreductases, which are involved in oxidation-reduction reactions, altering their catalytic efficiency . Additionally, the benzylpiperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .

Cellular Effects

The effects of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation. Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding its biochemical and cellular effects.

属性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPUCDMCLMFVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

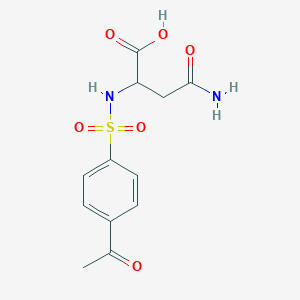

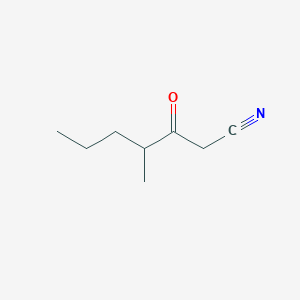

![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)